

In-Depth Technical Guide: XJ02862-S2 Binding Affinity and Kinetics

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Compound of Interest

Compound Name: XJ02862-S2

Cat. No.: B15577209

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of **XJ02862-S2**, a potent Farnesoid X Receptor (FXR) agonist. The information presented herein is compiled from the primary scientific literature and is intended to support further research and development efforts.

Core Compound: XJ02862-S2

XJ02862-S2 has been identified as a promising lead compound for the potential treatment of nonalcoholic fatty liver disease (NAFLD).[1] It acts as a potent agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2]

Binding Affinity Data

The binding affinity of **XJ02862-S2** to the Farnesoid X Receptor (FXR) has been quantified, demonstrating its high potency as an agonist. The key affinity parameter, the half-maximal effective concentration (EC50), is summarized in the table below.

Compound	Target	Assay Type	EC50 (nM)	Reference
XJ02862-S2	Farnesoid X Receptor (FXR)	TR-FRET	1.3	[1]

Binding Kinetics Data

As of the latest available data, specific binding kinetic parameters such as the association rate constant (k_a) and the dissociation rate constant (k_d) for **XJ02862-S2** have not been published in the peer-reviewed literature.

Experimental Protocols

The binding affinity of **XJ02862-S2** was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is a robust, homogeneous assay suitable for high-throughput screening of nuclear receptor agonists.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol

This protocol outlines the general steps for determining the agonist activity of a compound on FXR using a TR-FRET based assay.

1. Principle:

This assay measures the ligand-induced interaction between the Farnesoid X Receptor (FXR) and a coactivator peptide, such as from the steroid receptor coactivator-1 (SRC-1).[\[3\]](#)[\[4\]](#) Upon agonist binding, a conformational change in FXR facilitates its interaction with the coactivator. The FXR protein is typically tagged (e.g., with GST) and recognized by a terbium (Tb)-labeled antibody (the FRET donor). The coactivator peptide is labeled with a fluorescent acceptor (e.g., a dye-labeled acceptor). When the donor and acceptor are brought into proximity by the protein-peptide interaction, FRET occurs, resulting in a detectable fluorescent signal.[\[3\]](#)[\[4\]](#)

2. Materials:

- GST-tagged FXR protein[\[3\]](#)
- Biotin-labeled SRC-1 coactivator peptide[\[3\]](#)
- Terbium (Tb)-labeled anti-GST antibody (Donor)[\[3\]](#)
- Dye-labeled acceptor (e.g., streptavidin-conjugated dye)[\[3\]](#)

- FXR Binding Buffer[3]
- Test compound (e.g., **XJ02862-S2**) dissolved in DMSO
- Positive control (e.g., Chenodeoxycholic acid - CDCA)[3]
- 384-well, non-binding, white microplates[3]
- TR-FRET compatible microplate reader[3]

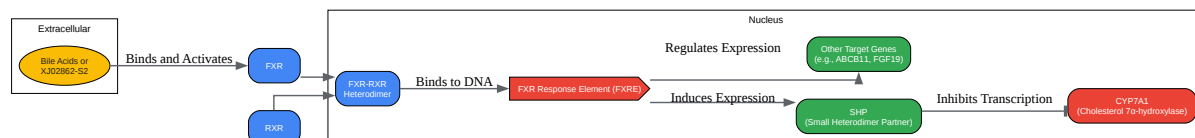
3. Procedure:

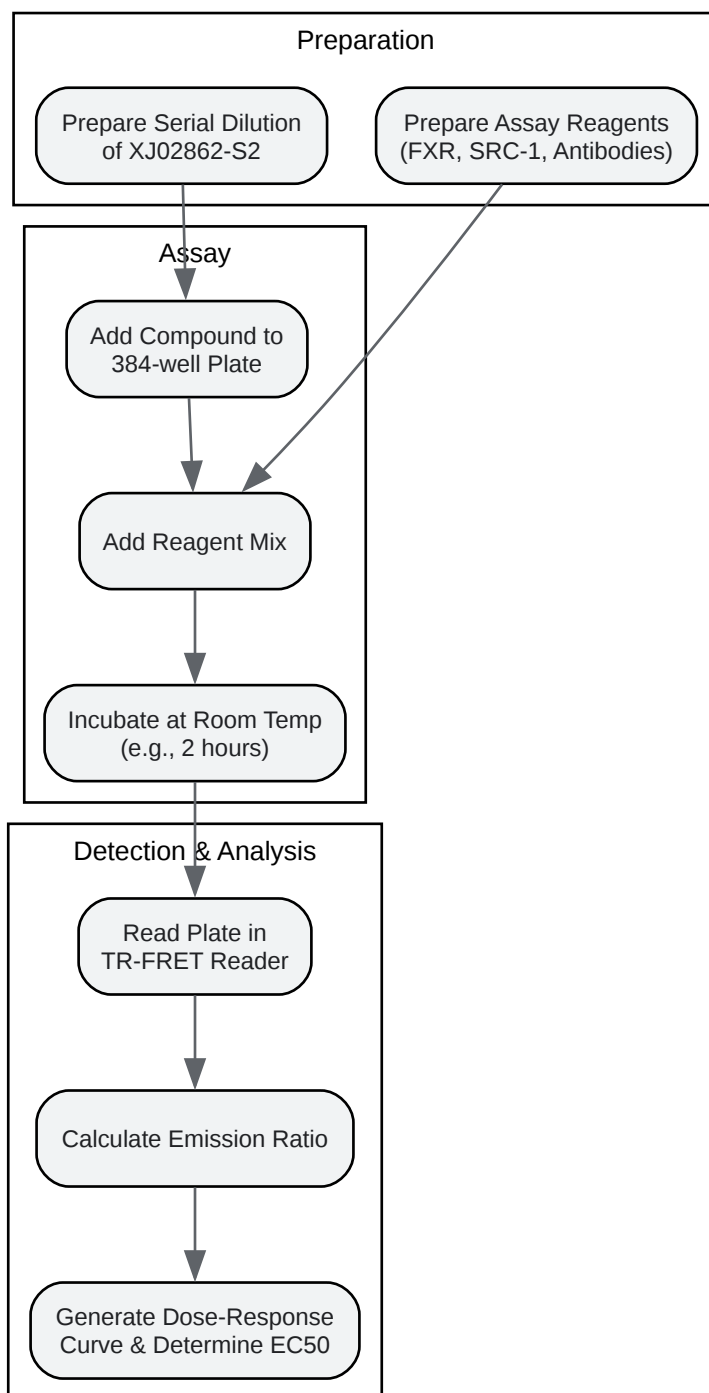
- **Compound Preparation:** Prepare a serial dilution of the test compound (e.g., **XJ02862-S2**) in DMSO. Further dilute the compound solutions in FXR Binding Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically $\leq 1\%$) to avoid interference.[3]
- **Reagent Preparation:** Thaw all reagents on ice. Prepare working solutions of GST-FXR, Biotin-SRC-1, Tb-anti-GST antibody, and the dye-labeled acceptor in FXR Binding Buffer at their optimal concentrations.[3]
- **Assay Assembly:**
 - Add a small volume (e.g., 2-5 μL) of the diluted test compound, positive control, or vehicle (for negative control) to the wells of the 384-well plate.[3]
 - Add the prepared mixture of GST-FXR and Biotin-SRC-1 to all wells.
 - Add the prepared mixture of Tb-anti-GST antibody and dye-labeled acceptor to all wells.
 - The final assay volume is typically around 20 μL .
- **Incubation:** Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light, to allow the binding reaction to reach equilibrium.[3]
- **Detection:** Read the plate using a TR-FRET-capable microplate reader. The reader will excite the terbium donor and measure the emission from both the donor and the acceptor at specific wavelengths after a time delay.[6]

- **Data Analysis:** The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission intensities. Plot the TR-FRET ratio against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Farnesoid X Receptor (FXR) Signaling Pathway





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